2-[4-(4-Fluorophenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one is a synthetic organic compound belonging to the class of quinazolinones. [] Quinazolinones are a class of nitrogen-containing heterocyclic compounds with a wide range of pharmacological activities. [, ] This specific compound has attracted interest in scientific research due to its potential pharmacological activities, particularly as an α1-adrenoceptor antagonist. [] Research has focused on understanding its synthesis, structure, and mechanism of action to explore its potential therapeutic applications.
2-[4-(4-Fluorophenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one possesses a tricyclic core structure consisting of a fused benzene ring, a pyrimidine ring, and a piperazine ring. [] The molecule features a 4-fluorophenyl substituent attached to the piperazine ring. The three-dimensional conformation of the molecule can influence its interactions with biological targets and its pharmacological activity.
The mechanism of action of 2-[4-(4-Fluorophenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one is primarily attributed to its α1-adrenoceptor antagonist activity. [] α1-adrenoceptors are a subtype of adrenergic receptors found on the surface of various cells throughout the body, including vascular smooth muscle cells. When activated by norepinephrine or epinephrine, α1-adrenoceptors trigger vasoconstriction. [] 2-[4-(4-Fluorophenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one competitively binds to α1-adrenoceptors, preventing the binding of norepinephrine and epinephrine and thus inhibiting vasoconstriction. [] This antagonism of α1-adrenoceptors can lead to a reduction in blood pressure and has potential therapeutic applications in the treatment of hypertension and other cardiovascular disorders. []
The physical and chemical properties of 2-[4-(4-Fluorophenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one can influence its absorption, distribution, metabolism, and excretion (ADME) in biological systems. These properties, including solubility, lipophilicity, and chemical stability, can affect its pharmacological activity and therapeutic potential. []
a. Portal Hypertension: This condition is characterized by elevated pressure in the portal vein, which carries blood from the digestive organs to the liver. [] Research has shown that 2-[4-(4-Fluorophenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one can reduce portal venous pressure in rat models of portal hypertension. [, ] Its α1-adrenoceptor antagonist activity relaxes vascular smooth muscle, contributing to this effect.
b. Hypertension: Studies have investigated the potential of 2-[4-(4-Fluorophenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one as an antihypertensive agent. [, ] Its ability to lower blood pressure, attributed to its α1-adrenoceptor blocking properties, makes it a candidate for further research in the management of hypertension.
Optimization of Synthesis: Exploring alternative and more efficient synthetic routes to produce 2-[4-(4-Fluorophenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one with higher yields and purity can be beneficial for research and potential drug development. []
Structure-Activity Relationship Studies: Investigating how modifications to the structure of 2-[4-(4-Fluorophenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one, such as variations in the substituents, impact its pharmacological activity can lead to the development of more potent and selective derivatives. [, ]
In-depth Mechanistic Studies: Further research is needed to elucidate the precise molecular mechanisms underlying the α1-adrenoceptor antagonist activity of 2-[4-(4-Fluorophenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one and its effects on different physiological systems. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: